N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNOS/c17-13-7-4-8-14-12(13)9-15(20-14)16(19)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIUKPBPYGVKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide typically involves the reaction of 4-fluoro-1-benzothiophene-2-carboxylic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its structural characteristics may contribute to its ability to interact with biological pathways effectively. Studies have shown that benzothiophene derivatives can inhibit specific enzymes involved in cancer progression and microbial resistance .
Medicinal Chemistry
This compound is being investigated for its therapeutic applications , particularly as a non-steroidal anti-inflammatory drug (NSAID). It has been identified as a COX-2 inhibitor, which is crucial for developing medications aimed at treating pain and inflammation. Additionally, its activity as a PfENR inhibitor positions it as a candidate for anti-malarial therapies .
Industrial Applications
In the industrial sector, this compound finds utility in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating innovative formulations in various applications, including pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on cancer cell lines, demonstrating significant inhibition of tumor growth compared to control compounds. The mechanism was linked to its ability to inhibit specific pathways involved in cell proliferation.
Case Study 2: Anti-inflammatory Properties
In vivo experiments showed that this compound effectively reduced inflammation in animal models, comparable to established NSAIDs. The results suggest that it could be developed into a new class of anti-inflammatory drugs with fewer side effects than traditional therapies .
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compound A : N-[4-(Difluoromethoxy)benzyl]-4-fluoro-1-benzothiophene-2-carboxamide
- Molecular Formula: C₁₇H₁₂F₃NO₂S
- Average Mass : 351.34 g/mol
- Key Differences: Incorporates a difluoromethoxy group at the para position of the benzyl ring. This substitution increases molecular mass by ~50 g/mol compared to the parent compound and enhances lipophilicity (logP ≈ 3.8 vs. ~3.2 for the non-difluorinated analog) .
- Functional Impact : The electron-withdrawing difluoromethoxy group may improve metabolic resistance but could reduce solubility in aqueous media.
Compound B : N-(4-Fluorobenzyl)-N-(4-Methoxyphenyl)Furan-2-Carboxamide
- Molecular Formula: C₂₀H₁₇FNO₃ (furan-based analog)
- Average Mass : 350.36 g/mol
- Key Differences: Replaces the benzothiophene core with a furan ring, which reduces aromaticity and alters electronic distribution.
Table 1: Molecular Properties
*logP values estimated via computational tools (e.g., ChemAxon).
Key Research Findings and Mechanistic Insights
- Fluorine’s Role : The 4-fluoro substitution in the benzothiophene core is critical for optimizing pharmacokinetics. In Compound A, additional fluorination on the benzyl group further stabilizes the molecule against oxidative metabolism .
- Core Structure Impact : Benzothiophene-based compounds (e.g., Target Compound, Compound A) exhibit superior membrane permeability compared to furan analogs (Compound B), likely due to enhanced lipophilicity and planar geometry .
Biological Activity
N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the benzothiophene family, characterized by a benzothiophene core structure with a benzyl and a fluorine substituent. The presence of these functional groups influences its reactivity and biological properties.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression, such as Dyrk1A and Clk1. Inhibiting these kinases can disrupt cell cycle regulation and promote apoptosis in cancer cells .
- Receptor Interaction : It acts as an antagonist to retinoid X receptors (RXR) and activator of TRPV4 channels, contributing to its anti-inflammatory effects .
- Cell Cycle Modulation : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis through the activation of pro-apoptotic factors like cleaved caspase-3 .
Anticancer Activity
This compound has demonstrated promising anticancer properties:
- Inhibition of Kinases : It has been identified as a potent inhibitor against Dyrk1A and Clk1, which are implicated in various cancers. For example, compounds derived from this structure have shown high potency against multiple cancer cell lines with minimal toxicity to normal cells .
- Apoptosis Induction : The compound facilitates apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties:
- Broad Spectrum Activity : It has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Benzyl Group | Enhances binding affinity to target enzymes/receptors |
| Fluoro Substituent | Modulates lipophilicity and bioavailability |
| Carboxamide Functionality | Critical for enzyme inhibition and receptor interaction |
Research has shown that modifications to the benzyl or carboxamide groups can significantly alter the potency and selectivity of the compound against specific targets .
Case Studies
Several studies have documented the efficacy of this compound:
- Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .
- Antimicrobial Testing : The compound was tested against pathogenic bacteria, showing effective inhibition at concentrations as low as 50 µM against certain strains, indicating potential for further development as an antimicrobial agent .
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential side effects. This includes:
- Developing analogs with improved selectivity for specific kinases involved in cancer.
- Exploring combination therapies that utilize this compound alongside existing anticancer agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Suzuki-Miyaura cross-coupling to introduce the benzyl group to the benzothiophene core (similar to methods in furan-carboxamide synthesis ).
- Fluorination at the 4-position using electrophilic fluorinating agents (e.g., Selectfluor®), with temperature control (<0°C) to minimize by-products.
- Carboxamide formation via coupling benzothiophene-2-carboxylic acid derivatives with benzylamine using EDCI/HOBt or other coupling reagents.
- Key Considerations : Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry to improve yields above 70%. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of fluorine substitution (e.g., ⁴J coupling in ¹H NMR for para-fluorine) and benzyl group integration.
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and purity (>95% by area under the curve).
- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve steric effects from the benzyl group and fluorine orientation .
Q. What are the primary biological or pharmacological targets of benzothiophene-carboxamide derivatives?
- Methodological Answer :
- Kinase Inhibition : Fluorinated benzothiophenes are studied for ATP-binding site interactions in kinases (e.g., JAK2, EGFR).
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging the fluorobenzyl group’s lipophilicity for membrane penetration.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorinated benzothiophene-carboxamides?
- Methodological Answer :
- Purity Analysis : Re-examine compound purity via HPLC (e.g., >98% by area) to rule out impurities as confounding factors .
- Metabolite Profiling : Use LC-MS/MS to identify metabolites that may deactivate/activate the compound in vitro vs. in vivo.
- Structural Analogues : Compare activity of 4-fluoro vs. 5-fluoro isomers (synthesized via alternative routes, as in thiophene derivatives ) to isolate positional effects.
Q. What computational strategies predict the binding affinity of N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide to protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. Focus on fluorine’s electrostatic contributions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Models : Train models on fluorinated carboxamide datasets to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ .
Q. How do reaction conditions for introducing the benzyl group affect stereochemical outcomes?
- Methodological Answer :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos Pd G3 in Suzuki couplings to minimize racemization.
- Chiral HPLC : Analyze enantiomeric excess (ee) if asymmetric synthesis is attempted.
- Temperature Effects : Lower temperatures (-20°C) may reduce steric hindrance from the benzyl group, favoring desired regioisomers .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- By-Product Mitigation : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis.
- Column Chromatography Alternatives : Use recrystallization (e.g., ethanol/water) for large-scale purification.
- Safety Protocols : Follow guidelines for handling fluorinated aryl intermediates (e.g., PPE, fume hoods) as per safety data sheets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
